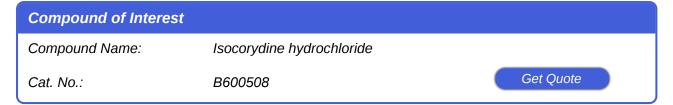


Isocorydine hydrochloride CAS number and chemical structure.

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Isocorydine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of **Isocorydine Hydrochloride**, a significant aporphine alkaloid derivative. It covers its fundamental chemical properties, including its CAS registry number and molecular structure, and delves into its biological activities and relevant experimental methodologies.

Core Chemical Identity

Isocorydine hydrochloride is the salt form of Isocorydine, an alkaloid found in various plants. The hydrochloride form often enhances solubility and stability for research and pharmaceutical applications.

Chemical Structure:



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Caption: The chemical structure of **Isocorydine Hydrochloride**.

Physicochemical and Identification Data

The following table summarizes the key quantitative and identifying information for Isocorydine and its hydrochloride salt. It is crucial to distinguish between the two, as their properties differ.

Property	Isocorydine Hydrochloride	Isocorydine (Free Base)
CAS Number	13552-72-2[1][2][3][4]	475-67-2[5][6]
Molecular Formula	C ₂₀ H ₂₄ CINO ₄ [1]	C20H23NO4[5][6]
Molecular Weight	377.86 g/mol [1][2][7]	341.4 g/mol [5]
Synonyms	(+)-Isocorydine HCI, Luteanine hydrochloride[1][4]	Artabotrine, Luteanine, (S)-(+)- Isocorydine[8]
Appearance	Powder[7]	Crystalline Solid[5]
Melting Point	215-218 °C (dec.)[7]	Not specified
Purity	Typically >95% (HPLC)[2][7]	Typically ≥98%[5]
Solubility	Soluble in DMSO (e.g., 30 mg/mL)[2]	Soluble in Chloroform (e.g., 10 mg/mL)[5]

Biological Activity and Therapeutic Potential

Isocorydine is recognized for a wide range of biological activities, positioning it as a compound of interest for drug development.



- Anticancer Activity: Isocorydine has demonstrated cytotoxic effects against various cancer cell lines, including liver (HepG2, Huh7), lung (A549), and gastric (SGC7901) cancers.[5][9] [10] Studies have shown it can inhibit tumor growth in animal models, particularly when used in combination with other chemotherapeutic agents like doxorubicin.[5][11] Its mechanism may involve the disruption of energy metabolism and actin structures in cancer cells.[12]
- Protein Kinase Inhibition: It is described as an inhibitor of eukaryotic protein kinases, a broad category of enzymes often implicated in cancer and inflammatory diseases.
- Cardiovascular Effects: The alkaloid exhibits vasodilatory properties, inducing relaxation in pre-contracted rabbit aortic strips.[5] It has also been shown to affect the action potential duration in cardiac Purkinje fibers.[5]
- Anti-inflammatory and Anti-Sepsis Effects: Research indicates that isocorydine has an antisepsis effect, which is associated with the upregulation of the Vitamin D receptor and the inhibition of NF-κB p65 nuclear translocation.[13]

Experimental Protocols and Methodologies

The study of **Isocorydine hydrochloride** involves a range of standard and specialized experimental procedures. Below are summaries of key methodologies cited in the literature.

In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

- Cell Culture: Human cancer cell lines (e.g., HepG2, A549, SGC7901) are cultured in appropriate media and conditions.
- Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- Treatment: Cells are treated with various concentrations of Isocorydine derivatives for a set period (e.g., 48 hours). A positive control like cisplatin is often included.[9]



- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.
- Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
- Absorbance Reading: The absorbance is measured on a microplate reader at a specific wavelength. The results are used to calculate the 50% inhibitory concentration (IC₅₀) values.
 [9]

In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of a compound in a living organism.

- Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
- Tumor Cell Implantation: Human cancer cells (e.g., Huh7) are injected subcutaneously to establish a tumor.[5]
- Treatment Administration: Once tumors reach a certain volume, mice are randomly assigned to treatment groups. Isocorydine (often in combination with another drug like doxorubicin) is administered, typically via intraperitoneal injection, on a set schedule (e.g., every 2 days for 2 weeks).[11][13]
- Monitoring: Tumor volume and body weight are monitored regularly throughout the experiment.
- Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.

Immunofluorescence Assay for NF-kB p65 Translocation

This method visualizes the location of a specific protein within a cell, which is crucial for studying signaling pathways.

 Cell Culture and Treatment: Peritoneal macrophages are seeded on coverslips in 24-well plates. The cells are then treated with isocorydine, with or without an inflammatory stimulus like LPS (lipopolysaccharide).[13]

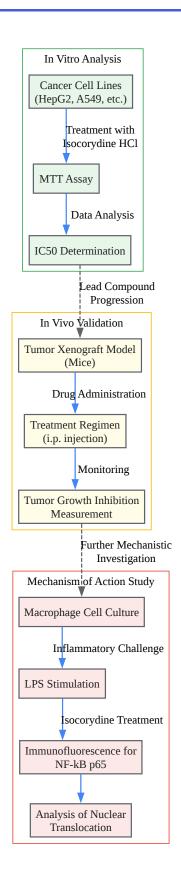


- Fixation and Permeabilization: Cells are fixed with paraformaldehyde to preserve their structure and then permeabilized with a detergent like Triton X-100 to allow antibodies to enter.[13]
- Blocking and Antibody Incubation: The cells are blocked with bovine serum albumin (BSA) to prevent non-specific antibody binding. They are then incubated with a primary antibody that specifically recognizes NF-κB p65, followed by a fluorescently-labeled secondary antibody.
 [13]
- Staining and Mounting: The cell nuclei are often counterstained with a fluorescent dye like DAPI. The coverslips are then mounted onto microscope slides.
- Microscopy: The cells are visualized using a fluorescence microscope to determine the location of the NF-kB p65 protein (cytoplasmic vs. nuclear).

Logical and Experimental Workflows

Visualizing experimental and logical flows can clarify complex processes in research and development.





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